3-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O2/c10-9(11,12)5-3-4-13-8-14-6(15-16(5)8)1-2-7(17)18/h3-4H,1-2H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJKNQFOVACUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)CCC(=O)O)N=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA is replicated.
Mode of Action
The compound acts as an inhibitor of CDK2. It binds to the active site of CDK2, preventing it from interacting with its substrates and thus inhibiting its activity. This results in the disruption of the cell cycle progression, particularly the transition from the G1 to the S phase.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By blocking the activity of CDK2, the compound prevents the progression of the cell cycle from the G1 phase to the S phase. This can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death.
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The result of the compound’s action is significant inhibition of cell growth. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. It also induces apoptosis within HCT cells, a process of programmed cell death that occurs in multicellular organisms.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific details for this compound are not available, factors such as pH, temperature, and the presence of other molecules can impact the compound’s activity
Biological Activity
3-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The trifluoromethyl group enhances its biological activity, making it a candidate for various pharmacological studies. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C₈H₈F₃N₄O₂
- Molecular Weight : 246.15 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cellular responses to external stimuli .
Biological Activity Data
Research indicates that compounds with similar structures often exhibit enhanced activity due to the presence of electron-withdrawing groups like trifluoromethyl. The following table summarizes some key findings regarding the biological activity of related compounds:
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study demonstrated that this compound exhibited potent cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
- Antimicrobial Properties : Research has shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was identified as a critical factor enhancing its efficacy.
- Inflammation Modulation : In vivo studies indicated that the compound could reduce inflammatory markers in animal models of inflammation-related diseases. This suggests potential applications in treating chronic inflammatory conditions.
Synthesis Methods
The synthesis of this compound typically involves cyclocondensation reactions. Common methods include:
- Cyclocondensation Reactions : Utilizing 3-amino-1,2,4-triazole with appropriate carbonitrile derivatives under controlled conditions.
The efficiency and environmental friendliness of these methods make them suitable for large-scale synthesis.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs.
- Aromatic vs. Aliphatic Substituents : Compounds with aryl groups (e.g., 3-methoxyphenyl) exhibit enhanced π-π interactions, whereas aliphatic substituents (e.g., cyclopropyl) prioritize steric compatibility .
- Bioactivity Correlation : highlights that bromophenyl and methoxyphenyl derivatives (e.g., P7116110114) achieve >95% inhibition of kallikrein-related peptidase 7 (KLK7), suggesting bulky substituents at position 5 enhance enzyme binding .
Insights :
- Antimicrobial Activity : The 4-chlorophenyl substituent in compound 2b correlates with broad-spectrum antimicrobial action, likely due to halogen-induced membrane disruption .
- KLK7 Inhibition : Bulky substituents (e.g., bromophenyl) at position 5 significantly enhance enzyme inhibition compared to smaller groups, as seen in P7116110114 .
Q & A
Q. What are the established synthetic routes for 3-[7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid, and what key reagents/conditions are required?
The synthesis typically involves multi-step organic reactions, including cyclization and condensation steps. For example:
- Step 1: Formation of the triazolopyrimidine core via cycloaddition or nucleophilic substitution, using reagents like trifluoromethyl-substituted pyrimidine precursors and triazole derivatives .
- Step 2: Introduction of the propanoic acid moiety through alkylation or coupling reactions, often requiring anhydrous solvents (e.g., DMF) and bases (e.g., KCO) to optimize yield .
- Purification: Chromatography (e.g., silica gel) or recrystallization from methanol/water mixtures is critical to achieve >95% purity .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify proton environments and carbon connectivity, particularly distinguishing trifluoromethyl (CF) signals .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., CHFNO: 302.25 g/mol) .
- Infrared Spectroscopy (IR): Identification of carboxylic acid (COOH) and triazole ring vibrations .
Q. What solubility and stability characteristics are critical for in vitro assays?
- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-formulation studies with co-solvents (e.g., PEG-400) or pH adjustment (carboxylic acid deprotonation) enhance bioavailability .
- Stability: Degradation under acidic/basic conditions or UV light necessitates storage at −20°C in inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies (e.g., high in vitro potency vs. low in vivo efficacy) may arise from:
- Metabolic Instability: Use hepatic microsome assays to identify metabolic hotspots (e.g., ester hydrolysis) .
- Solubility Limitations: Compare results across solvent systems (aqueous vs. DMSO-based) and employ pharmacokinetic profiling .
- Target Off-Toxicity: Validate specificity via kinase profiling panels or CRISPR-Cas9 knockout models .
Q. What computational strategies optimize reaction pathways for scaled-up synthesis?
- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts transition states and intermediates, guiding solvent/catalyst selection (e.g., avoiding CF group decomposition) .
- Reaction Path Search Algorithms: Tools like GRRM or AFIR narrow down optimal conditions (temperature, pressure) to minimize side products .
- Machine Learning: Train models on existing triazolopyrimidine reaction datasets to predict yields .
Q. How do crystallographic studies inform structure-activity relationships (SAR) for this compound?
- Single-Crystal X-ray Diffraction: Resolves 3D conformation, including dihedral angles between triazole and pyrimidine rings, which influence target binding .
- Electron Density Maps: Identify hydrogen-bonding interactions (e.g., carboxylic acid with active-site residues) for rational SAR modifications .
Q. What experimental designs address the reactivity of the trifluoromethyl group during functionalization?
- Protecting Groups: Temporarily mask the carboxylic acid (e.g., esterification) to prevent undesired side reactions during CF modification .
- Mild Reaction Conditions: Use low-temperature Pd-catalyzed cross-coupling to preserve the CF moiety .
- Real-Time Monitoring: In-situ FTIR or LC-MS tracks reaction progress and detects intermediates .
Q. How can researchers validate mechanistic hypotheses for observed enzyme inhibition?
- Isotopic Labeling: F NMR or C tracing to monitor binding kinetics and metabolite formation .
- Surface Plasmon Resonance (SPR): Quantify binding affinity (K) and residence time for target enzymes .
- Mutagenesis Studies: Introduce point mutations in catalytic sites (e.g., His → Ala) to confirm interaction hotspots .
Methodological Best Practices
Q. What strategies improve reproducibility in multi-step syntheses?
Q. How should researchers approach stability studies under physiological conditions?
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (HO) to identify degradation pathways .
- Accelerated Stability Testing: Use Arrhenius models to predict shelf life .
- Bioanalytical Monitoring: LC-MS/MS quantifies intact compound and degradants in plasma .
Q. What interdisciplinary approaches enhance drug discovery pipelines for this compound?
- Computational Chemistry + Synthesis: Collaborate to prioritize derivatives with improved ADMET profiles .
- Pharmacology + Structural Biology: Co-crystallization with target proteins informs lead optimization .
- Data Science: Integrate high-throughput screening results with cheminformatics databases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
